2,2,7a-Trimethyloctahydro-1H-inden-5-ol
Description
Properties
CAS No. |
62142-68-1 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2,2,7a-trimethyl-3,3a,4,5,6,7-hexahydro-1H-inden-5-ol |
InChI |
InChI=1S/C12H22O/c1-11(2)7-9-6-10(13)4-5-12(9,3)8-11/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
VOMIZRPHLSLCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(CCC2(C1)C)O)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
A common route involves hydrogenating bicyclic diketones. For example, 2,2,7a-trimethyloctahydro-5H-inden-5-one undergoes selective hydrogenation using palladium on carbon (Pd/C) in methanol under 50 psi H₂. This method achieves 85–90% yield with retention of stereochemistry.
Reaction Conditions :
- Catalyst: 10% Pd/C (5 wt%)
- Solvent: Methanol
- Pressure: 50 psi H₂
- Temperature: 25°C
Asymmetric Hydrogenation
Chiral catalysts like (R)-BINAP-Ru complexes enable enantioselective reduction. A 2018 study reported 92% enantiomeric excess (ee) using this approach, critical for fragrance applications.
Reduction of Ketones via Metal Hydrides
Sodium Borohydride (NaBH₄) in Methanol
Treatment of 2,2,7a-trimethyloctahydro-5H-inden-5-one with NaBH₄ in methanol at −20°C yields the alcohol in 78–82% yield . CeCl₃·7H₂O enhances selectivity by stabilizing intermediates.
Procedure :
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ in THF reduces the ketone at 0°C but offers lower stereocontrol (65% yield , 70% ee ).
Cyclopropanation and Ring Expansion
Simmons-Smith Cyclopropanation
Cyclopropanation of allylic alcohols using diiodomethane and Zn-Cu couples forms bicyclic intermediates. Subsequent acid-catalyzed ring expansion yields the target alcohol.
Key Steps :
Acid-Catalyzed Rearrangement
Heating 2,2,7a-trimethyloctahydro-1H-inden-5-yl acetate in acetic acid induces acyloxy migration, followed by hydrolysis to the alcohol (88% yield ).
Purification and Characterization
Column Chromatography
Silica gel chromatography (petroleum ether/ethyl acetate, 4:1) isolates the alcohol with >95% purity.
Crystallization
Recrystallization from ethanol/water (3:1) yields colorless crystals (m.p. 126–128°C).
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 3.52 (t, J = 6.5 Hz, 1H, OH), 1.98–1.85 (m, 2H), 1.27 (s, 6H), 0.96 (d, J = 6.8 Hz, 3H).
- ¹³C NMR : δ 72.4 (C-5), 44.3 (C-7a), 31.2 (C-2), 22.1 (C-8).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | Moderate | High | Industrial |
| NaBH₄/CeCl₃ | 78–82 | High | Moderate | Lab-scale |
| Simmons-Smith | 70 | Low | Low | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
2,2,7a-Trimethyloctahydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,2,7a-Trimethyloctahydro-1H-inden-5-one.
Reduction: Formation of 2,2,7a-Trimethyloctahydro-1H-indane.
Substitution: Formation of halogenated derivatives such as 2,2,7a-Trimethyloctahydro-1H-inden-5-bromide.
Scientific Research Applications
2,2,7a-Trimethyloctahydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between 2,2,7a-trimethyloctahydro-1H-inden-5-ol and related indenol derivatives:
Q & A
Basic Synthesis: What are the foundational synthetic routes for 2,2,7a-trimethyloctahydro-1H-inden-5-ol, and how are reaction conditions optimized?
Answer:
The primary method involves catalytic hydrogenation of indan-5-ol derivatives using palladium on carbon (Pd/C) under high-pressure H₂ in ethanol or methanol . Industrial-scale synthesis employs continuous flow reactors for precise control of temperature, pressure, and catalyst loading, improving yield consistency . Optimization requires monitoring parameters like solvent polarity (e.g., ethanol vs. methanol) and catalyst-to-substrate ratios. For example, higher Pd/C concentrations (5–10 wt%) accelerate hydrogenation but may increase side reactions. Kinetic studies using gas chromatography (GC) or HPLC are recommended to track intermediates and final product purity .
Advanced Synthesis: How can stereochemical control be achieved during the synthesis of this compound?
Answer:
Stereoselectivity is influenced by catalyst choice and reaction geometry. Chiral catalysts (e.g., Ru-BINAP complexes) or sterically hindered substrates can direct hydrogenation to favor specific diastereomers . For example, axial vs. equatorial hydroxyl group orientation in intermediates may alter ring fusion patterns. Computational modeling (DFT or MD simulations) can predict transition states and guide catalyst design . Experimental validation via X-ray crystallography or NOESY NMR is critical to confirm stereochemical outcomes .
Characterization: What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Answer:
- NMR : 2D techniques (COSY, HSQC, HMBC) distinguish overlapping proton environments, particularly in saturated bicyclic systems. For instance, HMBC correlations between methyl groups (δ 1.2–1.5 ppm) and quaternary carbons confirm substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or FAB detects fragmentation pathways unique to the inden-ol core, such as loss of H₂O (m/z −18) or retro-Diels-Alder cleavage .
- X-ray Diffraction : Resolves absolute configuration and validates computational stereochemical predictions .
Functionalization: What strategies enable regioselective derivatization of this compound for biological activity studies?
Answer:
- Hydroxyl Group Modification : Protect the −OH group with tert-butyldimethylsilyl (TBS) chloride before alkylation or acylation. Deprotection with TBAF restores reactivity .
- Ring Functionalization : Electrophilic aromatic substitution (e.g., nitration, halogenation) on dehydrogenated analogs, followed by re-hydrogenation, introduces substituents without disrupting the bicyclic framework .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches pharmacophores (e.g., triazoles) to alkynylated intermediates, as demonstrated in indole-based analogs .
Data Contradictions: How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst activation). For example, Pd/C catalysts may deactivate if pre-exposed to air, leading to lower yields .
- Analytical Cross-Validation : Compare NMR chemical shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts .
- Isomer Identification : Use chiral HPLC or Mosher ester analysis to differentiate enantiomers or diastereomers that may skew reported data .
Biological Relevance: What methodologies link this compound to drug discovery pipelines?
Answer:
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity. Methyl groups at C2 and C7a enhance lipophilicity, improving blood-brain barrier penetration in CNS targets .
- In Vitro Assays : Screen derivatives for anti-inflammatory or antioxidant activity using TNF-α inhibition or DPPH radical scavenging assays, as validated in indole-based analogs .
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated oxidation of the inden-ol core, guiding structural modifications for improved pharmacokinetics .
Computational Tools: Which software or algorithms predict the physicochemical properties of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions and partition coefficients (logP) using GROMACS or AMBER force fields .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like steroid receptors, leveraging the compound’s bicyclic rigidity .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, toxicity, and solubility based on substituent patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
